5-(4'-Methoxybenzyl)-5-methylhydantoin
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Overview
Description
5-(4'-Methoxybenzyl)-5-methylhydantoin is a chemical compound with the molecular formula C12H14N2O3 It is known for its unique structure, which includes a methoxyphenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4'-Methoxybenzyl)-5-methylhydantoin typically involves the condensation reaction between 4-methoxybenzylamine and methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-(4'-Methoxybenzyl)-5-methylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
5-(4'-Methoxybenzyl)-5-methylhydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4'-Methoxybenzyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-(((4-Methoxyphenyl)amino)methyl)-2-Methoxy-5-methylphenol
Uniqueness
5-(4'-Methoxybenzyl)-5-methylhydantoin is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(10(15)13-11(16)14-12)7-8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H2,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLVVXBHGRDQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662078 |
Source
|
Record name | 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13500-24-8 |
Source
|
Record name | 5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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